

Application Note: Western Blot Protocol for Menin-MLL Pulldown

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Compound of Interest

Compound Name: *Balomenib*

Cat. No.: *B15569023*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

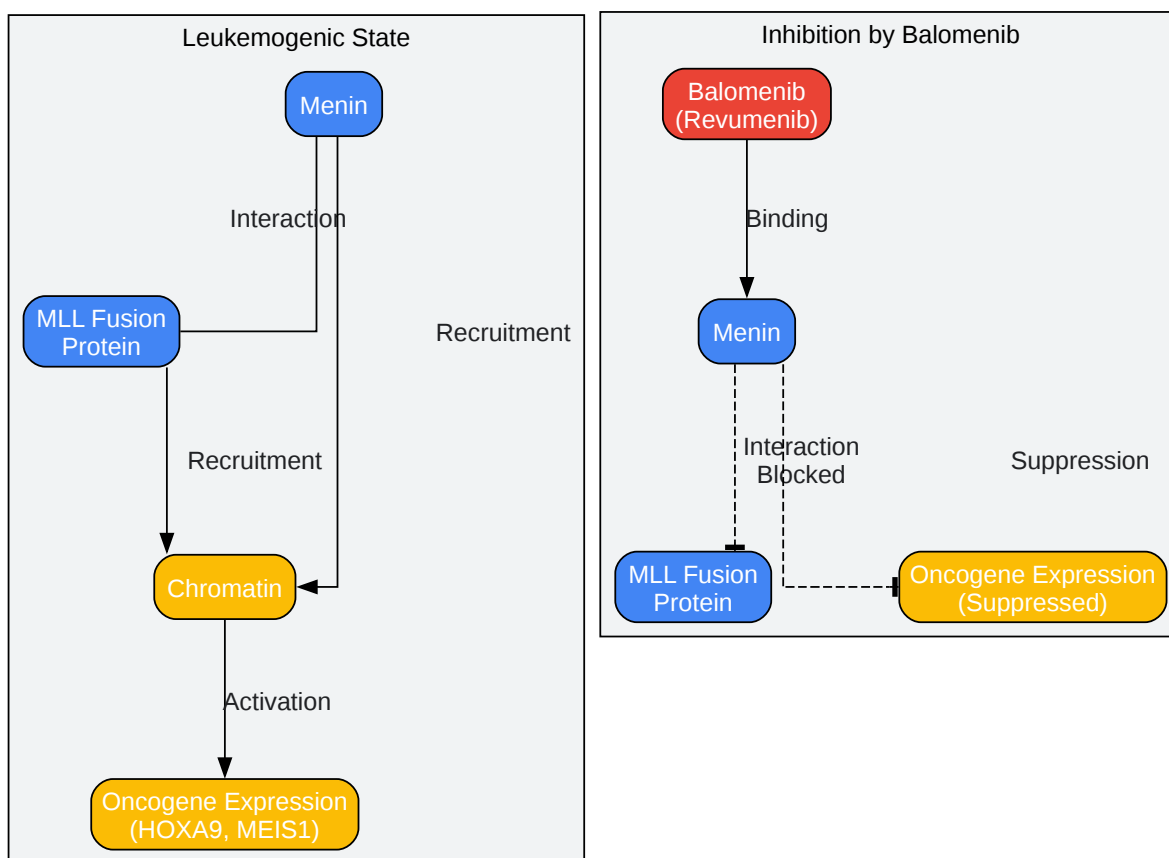
The interaction between Menin and Mixed Lineage Leukemia (MLL) protein is a critical dependency for the development and progression of specific subtypes of acute leukemia, particularly those with MLL gene rearrangements (MLL-r) or NPM1 mutations.[1] MLL fusion proteins, which result from chromosomal translocations, must bind to Menin to be recruited to chromatin, where they aberrantly activate the expression of leukemogenic genes like HOXA9 and MEIS1.[1] This dependency makes the Menin-MLL protein-protein interaction (PPI) a compelling therapeutic target.

Balomenib (also known as Revumenib or SNDX-5613) is a potent, selective, oral small-molecule inhibitor of the Menin-MLL interaction.[2][3] By binding to a pocket on the Menin protein, **Balomenib** prevents its association with MLL.[4] This disruption blocks the chromatin recruitment of the MLL fusion complex, leading to the downregulation of target gene expression, hematopoietic differentiation, and ultimately, an anti-leukemic effect.[2][5]

This application note provides a detailed protocol for a co-immunoprecipitation (Co-IP) followed by Western blot to demonstrate the inhibitory effect of **Balomenib** on the Menin-MLL interaction in a cellular context.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the Menin-MLL signaling axis and the mechanism of inhibition by **Balomenib**. In MLL-rearranged leukemia, the MLL fusion protein binds to Menin, forming a complex that drives the expression of oncogenes. **Balomenib** physically binds to Menin, blocking the MLL interaction and subsequent downstream signaling.



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Caption: Mechanism of **Balomenib** in disrupting the Menin-MLL interaction.

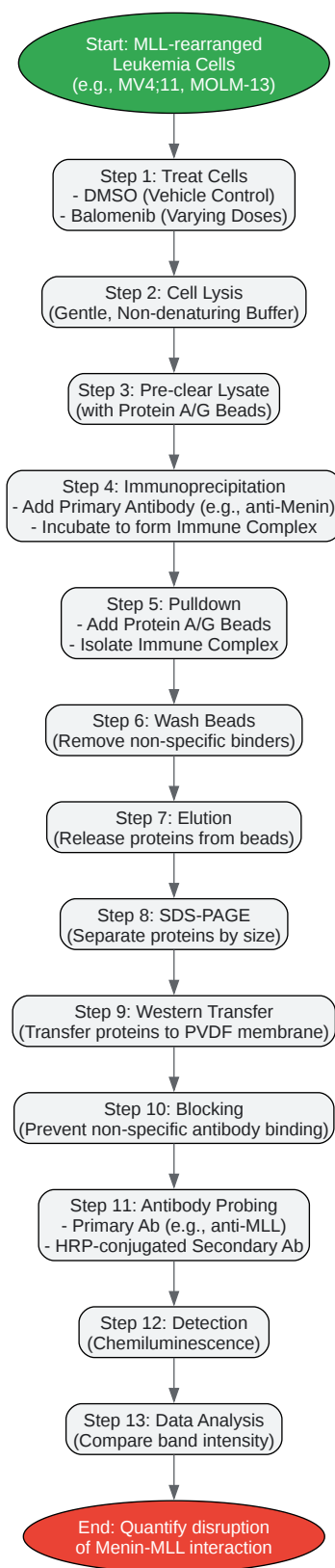
Inhibitor Profile: Balomenib (Revumenib, SNDX-5613)

Balomenib is characterized by its high potency and selectivity for the Menin-MLL interaction. The following table summarizes key quantitative data for the inhibitor.

Parameter	Value	Reference
Drug Name	Balomenib (Revumenib, SNDX-5613)	[2] [3]
Target	Menin-MLL Protein-Protein Interaction	[6]
Ki (Inhibitor Constant)	0.15 nM	[6]
IC50 (Cell Proliferation)	10-20 nM (in MLL-r cell lines)	[6]

Experimental Workflow

The overall experimental procedure involves treating MLL-rearranged leukemia cells with **Balomenib**, lysing the cells, performing a co-immunoprecipitation to pull down a target protein (e.g., Menin), and finally, using Western blot to detect the co-precipitated binding partner (e.g., MLL). A decrease in the co-precipitated protein in **Balomenib**-treated samples indicates disruption of the interaction.



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